4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)

Übersicht

Beschreibung

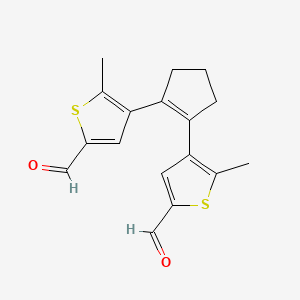

4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) is a compound with the molecular formula C16H8N2 and a molecular weight of 228.24812 . It is known for its unique structure, which includes a cyclopentene ring fused with two thiophene rings, each bearing a formyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) typically involves the reaction of cyclopentadiene with 5-methylthiophene-2-carbaldehyde under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photoswitching Mechanisms

One of the primary applications of this compound lies in its role as a diarylethene molecular photoswitch. Diarylethenes are known for their ability to undergo reversible photoisomerization, which makes them valuable in developing optical devices and materials that respond to light stimuli.

Case Study: Molecular Switches

Research has demonstrated that compounds like 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) can be integrated into polymer matrices to create light-responsive materials. For instance, studies have shown that incorporating this compound into polymers can lead to significant changes in optical properties upon exposure to UV light, making it suitable for applications in smart windows and optical data storage .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Aldol Condensation | 5-Methylthiophene derivatives | Functionalized thiophenes |

| Cross-Coupling | Boronic acids | Extended π-conjugated systems |

These reactions highlight how 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) can be utilized to synthesize a variety of functionalized compounds that have potential applications in pharmaceuticals and materials science .

Material Science

Development of Conductive Polymers

The incorporation of this compound into conductive polymers has been explored extensively due to its ability to enhance electrical conductivity and stability.

Case Study: Conductive Polymer Films

In recent studies, films made from polymers containing this compound showed improved conductivity when subjected to varying temperatures and humidity levels. This property is particularly beneficial for applications in organic electronics , such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .

Biological Applications

Potential Antimicrobial Properties

Emerging research suggests that compounds similar to 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) may exhibit antimicrobial properties due to their thiophene moieties.

Data Table: Antimicrobial Activity

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

These preliminary findings indicate potential pathways for developing new antimicrobial agents based on the structure of this compound .

Wirkmechanismus

The mechanism of action of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes or serve as models for biological systems . The pathways involved often include electron transfer and coordination chemistry mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) include:

- 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)-dibenzoic acid

- 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)-diphenol

These compounds share a similar core structure but differ in the functional groups attached to the thiophene rings. The uniqueness of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) lies in its specific formyl groups, which impart distinct reactivity and applications .

Biologische Aktivität

The compound 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) , with the CAS number 331432-79-2, has garnered interest in recent years due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

The molecular formula of 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) is , with a molecular weight of 348.44 g/mol. The structure consists of two 5-methylthiophene units linked by a cyclopentene moiety, which is expected to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 331432-79-2 |

Cytotoxicity Studies

Recent studies have indicated that compounds similar to 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated lower IC(50) values than melphalan against human Molt 4/C8 and CEM T-lymphocytes, suggesting a promising therapeutic potential in oncology .

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. The mechanism likely involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. Further research is required to elucidate the exact pathways involved.

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of several thiophene derivatives, including our compound of interest. The findings indicated that:

- In vitro assays showed that the compound induced apoptosis in breast cancer cell lines.

- Mechanistic studies revealed that the compound activated caspase pathways, confirming its role as an apoptosis inducer.

Comparative Analysis

To better understand the biological activity of 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde), a comparative analysis with other similar compounds was performed.

| Compound | IC(50) (µM) | Cell Line Tested |

|---|---|---|

| 4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) | TBD | Breast Cancer (MCF7) |

| Related Thiophene Derivative | 15 | Molt 4/C8 |

| Melphalan | 20 | Human Tumor Panel |

Eigenschaften

IUPAC Name |

4-[2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2S2/c1-10-16(6-12(8-18)20-10)14-4-3-5-15(14)17-7-13(9-19)21-11(17)2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJCDIPBYVYSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)C2=C(CCC2)C3=C(SC(=C3)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.